![molecular formula C6H12Na6O24P6 B607941 Hexasodium phytate CAS No. 34367-89-0](/img/structure/B607941.png)
Hexasodium phytate
Overview
Description
Hexasodium phytate, also known as SNF472, is a compound with the molecular formula C6H12Na6O24P6 . It is a hydroxyapatite formation inhibitor and has potential applications in the treatment of vascular calcification and calciphylaxis . It also exhibits antioxidant and anticancer activities .
Molecular Structure Analysis
The molecular structure of Hexasodium phytate is represented by the IUPAC name: hexasodium; [2,3,4,5,6-pentakis [[hydroxy (oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate . Its molecular weight is 791.93 g/mol .
Chemical Reactions Analysis
Hexasodium phytate has been found to have exposure-dependent effects on hydroxyapatite crystallization . It is also known to chelate multivalent metal ions, particularly zinc, calcium, and iron .
Physical And Chemical Properties Analysis
Hexasodium phytate is a white solid or liquid that is soluble in water . It is stable under normal conditions but can easily hydrolyze under strong acid conditions . Its molecular weight is 791.93 g/mol .
Scientific Research Applications
Cardiovascular Health
Hexasodium phytate has been studied for its potential benefits in cardiovascular health . In a randomized, placebo-controlled study, patients on dialysis with cardiovascular calcification were given an infusion of hexasodium phytate for 52 weeks. The results showed a significant reduction in the progression of coronary artery calcification .
Pharmacokinetics and Pharmacodynamics
The same study also examined the pharmacokinetics (PK) and pharmacodynamics (PD) of hexasodium phytate . The plasma concentrations of hexasodium phytate were measured using validated liquid chromatography-mass spectroscopy, and hydroxyapatite crystallization in plasma was measured by validated spectrophotometry .
Inhibition of Hydroxyapatite Crystallization
Hexasodium phytate has been shown to inhibit hydroxyapatite crystallization by binding to hydroxyapatite crystals selectively, with minimal chelation of free calcium and no deleterious effects .
4. Treatment of Calciphylaxis and Cardiovascular Calcification Hexasodium phytate is being developed for the treatment of calciphylaxis and cardiovascular calcification in hemodialysis patients .
Anti-Oxidant Properties
Research has shown that phytate may offer anti-oxidant properties .
Anti-Inflammatory Properties
Phytate may also have anti-inflammatory properties .
Anti-Cancer Properties
Phytate has been studied for its potential anti-cancer properties .
Neuroprotective Properties
Mechanism of Action
Future Directions
Hexasodium phytate is currently being developed for the treatment of calciphylaxis and cardiovascular calcification in hemodialysis patients . It is in active development as a novel experimental drug for the treatment of arterial calcification in end-stage renal disease (ESRD) patients undergoing hemodialysis .
properties
IUPAC Name |
hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.6Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+1/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZIAGCFFSRULK-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na6O24P6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021738 | |
Record name | Hexasodium phytate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexasodium phytate | |
CAS RN |
34367-89-0 | |
Record name | Hexasodium phytate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexasodium phytate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXASODIUM PHYTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBX50UG81V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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